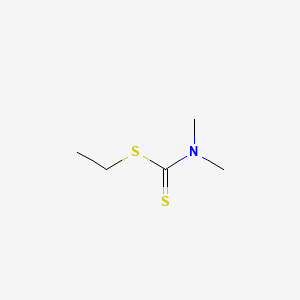
Carbamic acid, dimethyldithio-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldithiocarbamic acid ethyl ester, also known as ethyl dimethyldithiocarbamate, is an organic compound with the molecular formula C₅H₁₁NS₂. It is a member of the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamic acid ethyl ester can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of ethyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. The overall reaction can be summarized as follows:
(CH₃)₂NH + CS₂ + C₂H₅Cl → (CH₃)₂NCS₂C₂H₅ + HCl
Industrial Production Methods
In industrial settings, the production of dimethyldithiocarbamic acid ethyl ester involves large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyldithiocarbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield dimethyldithiocarbamic acid and ethanol.
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing compounds.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides as reagents.
Major Products Formed
Hydrolysis: Dimethyldithiocarbamic acid and ethanol.
Oxidation: Disulfides and other sulfur-containing compounds.
Substitution: Various alkyl or aryl dimethyldithiocarbamates.
Scientific Research Applications
Dimethyldithiocarbamic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used as a pesticide and fungicide in agriculture, as well as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of dimethyldithiocarbamic acid ethyl ester involves its ability to chelate metal ions and interact with sulfhydryl groups in proteins. This interaction can disrupt the normal function of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions makes it useful in applications such as metal extraction and catalysis.
Comparison with Similar Compounds
Dimethyldithiocarbamic acid ethyl ester can be compared with other dithiocarbamates, such as:
Zinc dimethyldithiocarbamate: Used as a fungicide and rubber accelerator.
Sodium dimethyldithiocarbamate: Used in water treatment and as a biocide.
Tetramethylthiuram disulfide: Used as a vulcanization accelerator and pesticide.
Each of these compounds has unique properties and applications, but they all share the common feature of containing the dithiocarbamate functional group, which imparts similar chemical reactivity and biological activity.
Properties
CAS No. |
617-38-9 |
|---|---|
Molecular Formula |
C5H11NS2 |
Molecular Weight |
149.3 g/mol |
IUPAC Name |
ethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H11NS2/c1-4-8-5(7)6(2)3/h4H2,1-3H3 |
InChI Key |
VPNCITAAFMVUKG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















